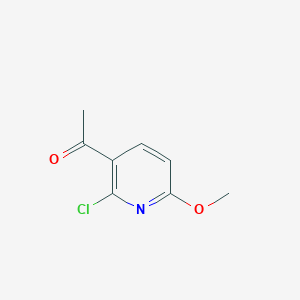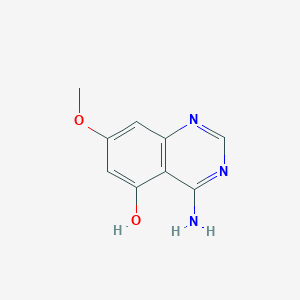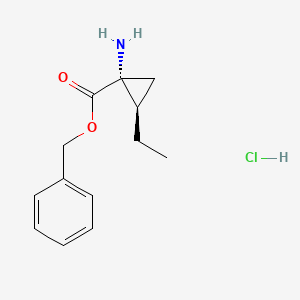
Rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride: is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its cyclopropane ring, which imparts significant strain and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group on the cyclopropane ring.
Esterification: The carboxylate group can be introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group or the cyclopropane ring is oxidized to form various products.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the amino group or other substituents on the cyclopropane ring with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The amino and carboxylate groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride can be compared with other cyclopropane-containing compounds, such as:
Rel-benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: This compound has a cyano group instead of an amino group, which affects its reactivity and applications.
Rel-benzyl ((1R,2R)-2-(hydroxymethyl)cyclohexyl)carbamate: This compound contains a hydroxymethyl group and a carbamate moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity and biological activity.
特性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC名 |
benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-11-8-13(11,14)12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3;1H/t11-,13-;/m1./s1 |
InChIキー |
WJTRZPRCTXDCAY-LOCPCMAASA-N |
異性体SMILES |
CC[C@@H]1C[C@@]1(C(=O)OCC2=CC=CC=C2)N.Cl |
正規SMILES |
CCC1CC1(C(=O)OCC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


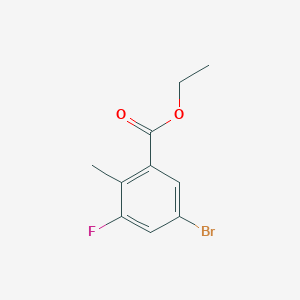
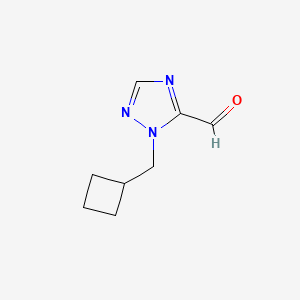

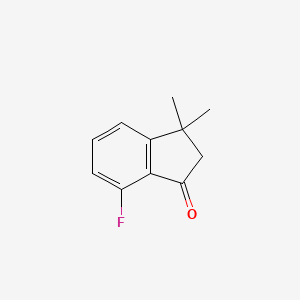
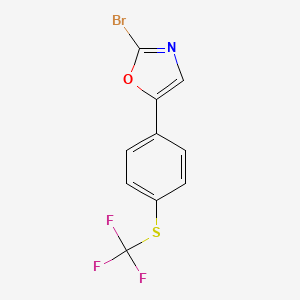
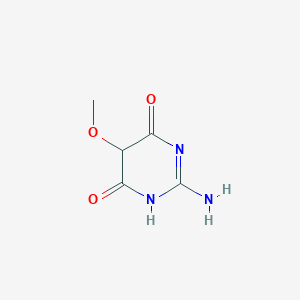
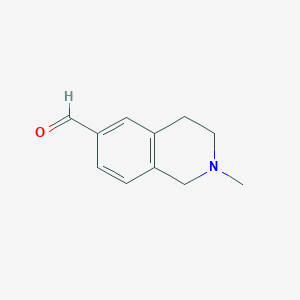
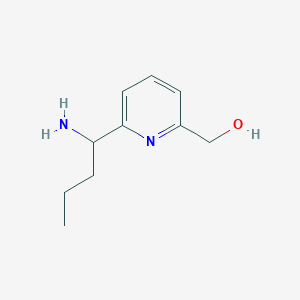
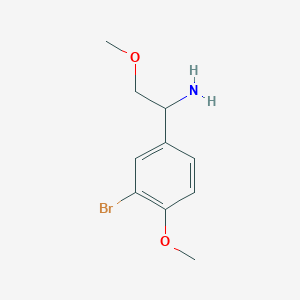

![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)
![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
